molecular formula C26H26N2O5 B10924712 methyl 5-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10924712
M. Wt: 446.5 g/mol
InChI Key: JCLXTRZSYOHYRC-UHFFFAOYSA-N
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Description

METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a furoate ester linked to a pyrazole ring substituted with ethyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl and methoxyphenyl groups.

    Esterification: The final step involves the esterification of the pyrazole derivative with methyl furoate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogens (substitution).

Scientific Research Applications

METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can be compared with other pyrazole derivatives, such as:

    METHYL 5-{[4-METHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: Similar structure but with a methyl group instead of an ethyl group.

    METHYL 5-{[4-ETHYL-3,5-BIS(4-HYDROXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: Similar structure but with hydroxyl groups instead of methoxy groups.

The uniqueness of METHYL 5-{[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 5-[[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C26H26N2O5/c1-5-22-24(17-6-10-19(30-2)11-7-17)27-28(16-21-14-15-23(33-21)26(29)32-4)25(22)18-8-12-20(31-3)13-9-18/h6-15H,5,16H2,1-4H3

InChI Key

JCLXTRZSYOHYRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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